molecular formula C8H12 B14684114 3-Methylenecycloheptene CAS No. 34564-56-2

3-Methylenecycloheptene

Cat. No.: B14684114
CAS No.: 34564-56-2
M. Wt: 108.18 g/mol
InChI Key: KPPAAXJWTZVNCN-UHFFFAOYSA-N
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Description

3-Methylenecycloheptene is an organic compound with the molecular formula C8H12. It is a cycloalkene with a methylene group attached to the third carbon of the cycloheptene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylenecycloheptene can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with methylene triphenylphosphorane (Wittig reaction) to form the desired methylenecycloheptene. The reaction typically requires an inert atmosphere and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Methylenecycloheptene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylenecycloheptene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methylenecycloheptene involves its interaction with various molecular targets and pathways. The methylene group can participate in electrophilic addition reactions, leading to the formation of reactive intermediates. These intermediates can further react with nucleophiles or undergo rearrangements, contributing to the compound’s reactivity and potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

34564-56-2

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

3-methylidenecycloheptene

InChI

InChI=1S/C8H12/c1-8-6-4-2-3-5-7-8/h4,6H,1-3,5,7H2

InChI Key

KPPAAXJWTZVNCN-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCCC=C1

Origin of Product

United States

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